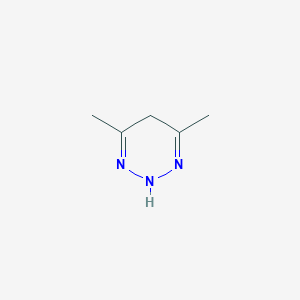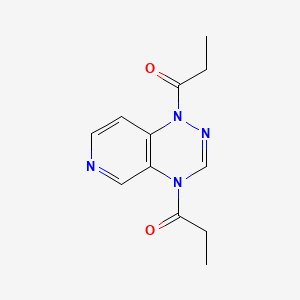
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a hydrazinyl-oxo-phenylprop-enyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting intermediate is then reacted with 3-oxo-1-phenylprop-1-en-2-yl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)phenylacetamide
Uniqueness
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
76102-47-1 |
|---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
4-chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-8-6-12(7-9-13)15(21)19-14(16(22)20-18)10-11-4-2-1-3-5-11/h1-10H,18H2,(H,19,21)(H,20,22) |
InChI Key |
WMMNJXDUADQXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


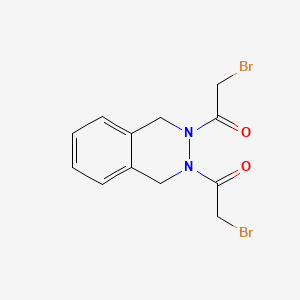
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
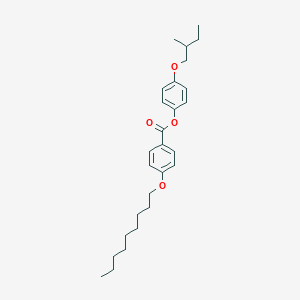
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
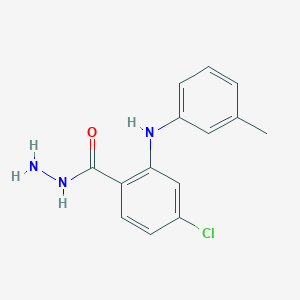
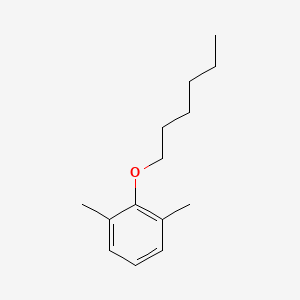



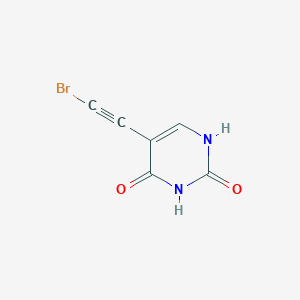
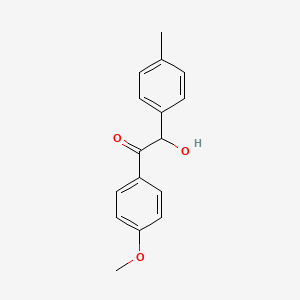
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
